

PF-6870961 Hydrochloride: A Technical Overview of its Discovery and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-6870961 hydrochloride

Cat. No.: B13911288

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-6870961 is the major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).^{[1][2][3]} The discovery of PF-6870961 arose from a Phase 1a clinical trial of its parent compound, PF-5190457, which is under investigation for the treatment of alcohol use disorder.^{[1][2][3]} This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of **PF-6870961 hydrochloride**.

Discovery and Biotransformation

During a Phase 1b human laboratory study involving individuals with heavy alcohol consumption, a previously undetected major hydroxy metabolite of PF-5190457 was identified and named PF-6870961.^[1] In vitro studies using human liver cytosol revealed that the formation of PF-6870961 is mediated by both aldehyde oxidase and xanthine oxidase. The hydroxylation occurs on the pyrimidine ring of the parent molecule.

Pharmacological Properties

PF-6870961 hydrochloride is a ghrelin receptor inverse agonist.^{[1][3]} It exhibits biased signaling, showing lower binding affinity and potency in inhibiting Gq/11-mediated inositol phosphate accumulation compared to its parent compound, PF-5190457. However, it

demonstrates increased inhibitory potency at GHSR1a-induced β -arrestin recruitment.[1] In vivo studies in rats have shown that intraperitoneal administration of PF-6870961 suppresses food intake, an effect that is mediated through the GHSR receptor.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for PF-6870961 and its parent compound, PF-5190457.

Table 1: Binding Affinity (K_i) of PF-6870961 at GHSR1a[1]

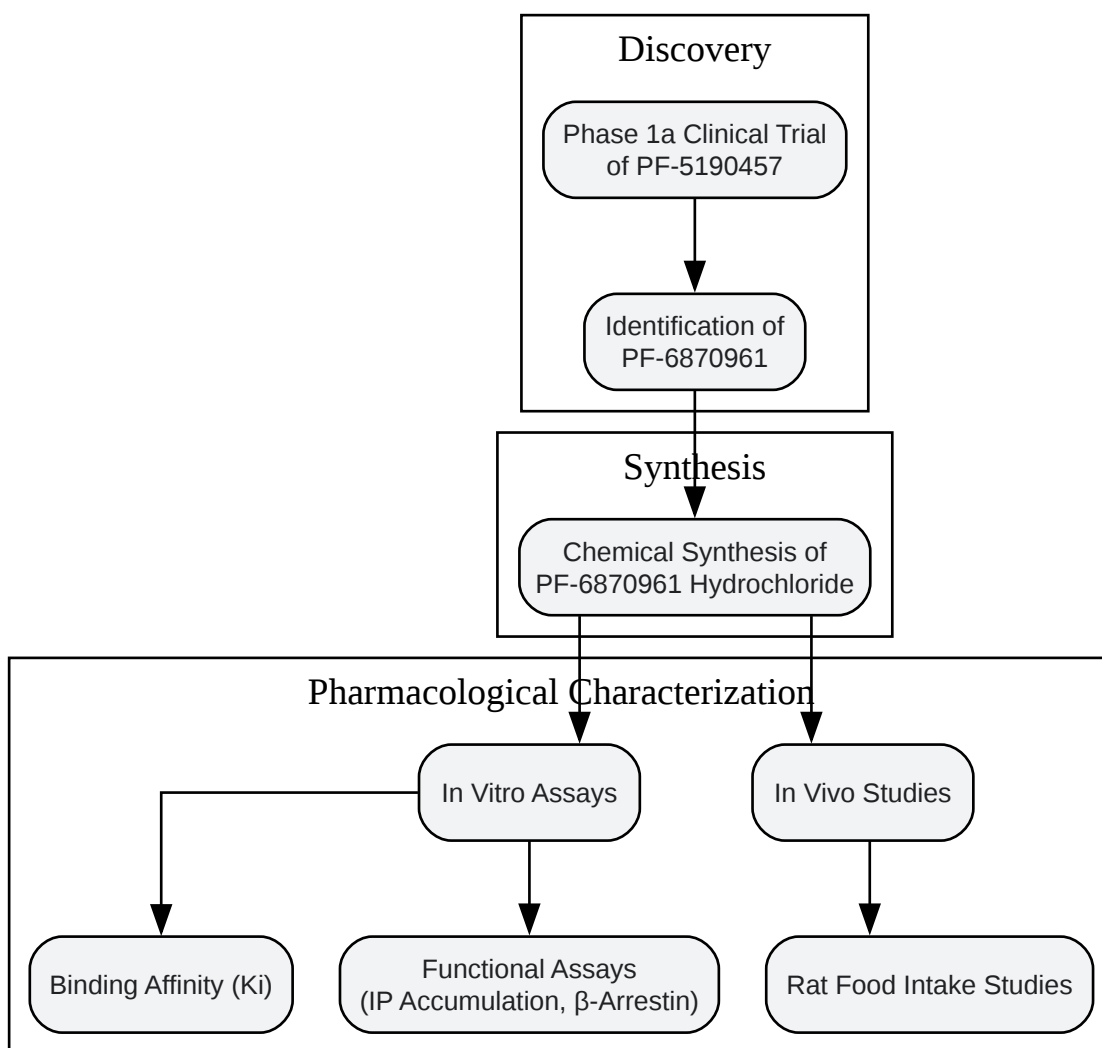
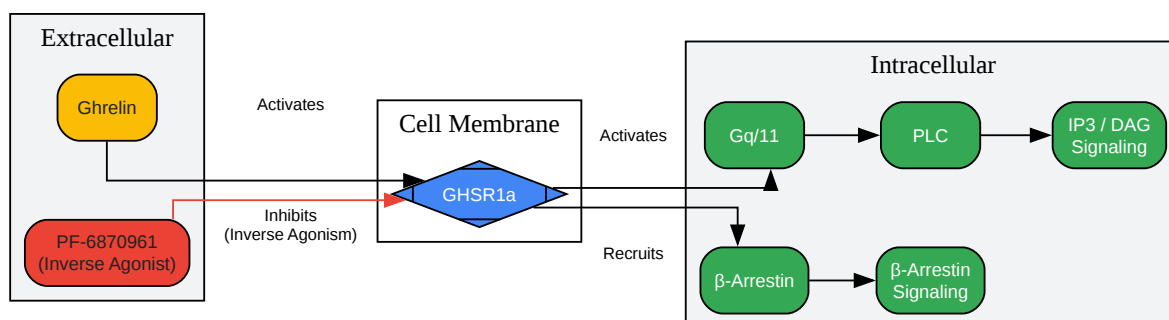
Species	Mean K _i (nM)	95% Confidence Interval (nM)
Human	73.6	52.4–103
Rat	239	218–262
Dog	217	186–253

Table 2: In Vitro Functional Activity of PF-6870961 and PF-5190457[1]

Compound	Assay	Potency
PF-6870961	Gq/11-mediated inositol phosphate accumulation	Lower potency than PF-5190457
PF-5190457	Gq/11-mediated inositol phosphate accumulation	Higher potency than PF-6870961
PF-6870961	GHSR1a-induced β -arrestin recruitment	Increased inhibitory potency relative to PF-5190457
PF-5190457	GHSR1a-induced β -arrestin recruitment	Lower inhibitory potency relative to PF-6870961

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the ghrelin receptor and a general workflow for the characterization of PF-6870961.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 2. Pharmacological GHSR (Ghrelin Receptor) Blockade Reduces Alcohol Binge-Like Drinking in Male and Female Mice - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 3. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PF-6870961 Hydrochloride: A Technical Overview of its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13911288#pf-6870961-hydrochloride-discovery-and-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com